

Technical Guide: 4-Chloro-2-fluoro-3-methoxybenzyl Alcohol

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Compound of Interest

Compound Name:	4-Chloro-2-fluoro-3-methoxybenzyl alcohol
CAS No.:	1323966-21-7
Cat. No.:	B1455929

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Molecular Weight, Synthesis, and Analytical Profiling[1]

Executive Summary

4-Chloro-2-fluoro-3-methoxybenzyl alcohol (CAS: 1323966-21-7) is a trisubstituted benzene derivative serving as a critical scaffold in Fragment-Based Drug Discovery (FBDD).[1] Its specific substitution pattern—combining a lipophilic chlorine, a metabolic-blocking fluorine, and an electron-donating methoxy group—makes it a high-value building block for modulating the physicochemical properties (LogP, pKa) of kinase inhibitors and GPCR ligands.[1]

This guide focuses on the precise determination of its molecular weight (MW) as a function of isotopic distribution and provides a robust protocol for its synthesis and validation.

Physicochemical Profiling

Accurate molecular weight determination is not merely a summation of atomic masses; in drug development, it dictates stoichiometry for library synthesis and influences Ligand Efficiency

(LE) metrics.[1]

2.1 Molecular Weight & Isotopic Distribution

The presence of Chlorine (Cl) introduces a significant isotopic signature that must be accounted for in Mass Spectrometry (MS).[1]

Property	Value	Notes
Average Molecular Weight	190.60 g/mol	Used for molarity/stoichiometry calculations.[1]
Monoisotopic Mass	190.020 g/mol	Based on C, H, Cl, F, O.
Molecular Formula	C H ClFO	
Heavy Atom Count (HAC)	12	Critical for Ligand Efficiency (LE) calculation.[1]
Isotopic Pattern (M : M+2)	3 : 1	Due to natural abundance of Cl (75%) and Cl (25%).[1]

2.2 Structural Descriptors[1]

- Fluorine (C2): Ortho-substitution relative to the alcohol induces a dipole effect, often lowering the pKa of the hydroxyl group and influencing hydrogen bonding capability.[1]

- Methoxy (C3): Provides a hydrogen bond acceptor vector.[1]
- Chlorine (C4): Increases lipophilicity and blocks metabolic oxidation at the para-position relative to the benzyl carbon.[1]

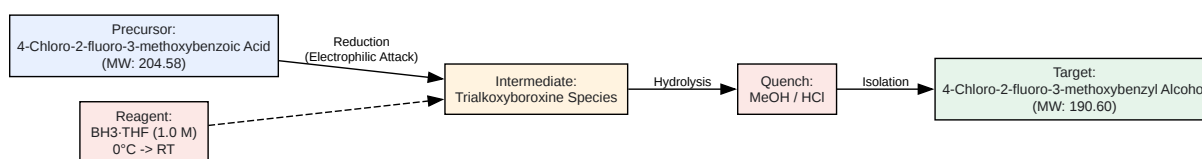
Synthesis Protocol

Objective: Synthesize **4-Chloro-2-fluoro-3-methoxybenzyl alcohol** via the chemoselective reduction of its carboxylic acid precursor.

Precursor: 4-Chloro-2-fluoro-3-methoxybenzoic acid (CAS: 1169870-80-7).[1][2] Reagent: Borane-Tetrahydrofuran Complex (BH

[1]·THF).

3.1 Reaction Workflow (DOT Visualization)



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Figure 1: Chemoselective reduction pathway using Borane-THF to avoid defluorination or dechlorination side reactions.[1]

3.2 Step-by-Step Methodology

- Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Argon.
 - Dissolution: Charge RBF with 4-Chloro-2-fluoro-3-methoxybenzoic acid (10.0 mmol, 2.05 g) and anhydrous THF (50 mL). Cool to 0°C.[1]
 - Addition: Dropwise add BH
- THF (1.0 M solution, 15.0 mmol, 15 mL) over 20 minutes. Caution: Gas evolution (H

).

- Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (30% EtOAc/Hexanes) or LC-MS.[1]
- Quench: Cool to 0°C. Slowly add Methanol (10 mL) to destroy excess borane. Follow with 1M HCl (20 mL) and stir for 30 mins to break boron complexes.
- Workup: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with Brine, dry over Na

SO

, and concentrate in vacuo.

- Purification: If necessary, purify via flash column chromatography (SiO₂), Gradient: 0-40% EtOAc in Hexanes).

Analytical Validation

To certify the material for use in biological assays, the following analytical criteria must be met.

4.1 Mass Spectrometry (LC-MS)

- Ionization Mode: ESI+ (Electrospray Ionization).[1]
- Target Ion: [M-OH]
(Benzylic cation formation is common) or [M+Na]
.[1]
- Acceptance Criteria:
 - Observe base peak at 190.0 (or adduct).[1]
 - Critical: Confirm the Chlorine isotope pattern. The peak at 192.0 (M+2) must be approximately 33% the intensity of the base peak (190.0).[1]

4.2 Proton NMR (

H NMR)

Solvent: DMSO-d

or CDCl

[1]

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
7.10 - 7.30	Multiplet	2H	Aromatic Ring Protons (H5, H6)
5.20	Triplet (br)	1H	-OH (Hydroxyl)
4.55	Doublet	2H	Ar-CH -O (Benzylic)
3.85	Singlet	3H	-OCH (Methoxy)

Note: The benzylic protons often appear as a doublet due to coupling with the hydroxyl proton in DMSO-d

[1] In CDCl

(with D

O shake), they appear as a singlet.[1]

Application in Drug Discovery

This fragment is typically utilized in

reactions or Mitsunobu couplings to install the "head group" of a larger inhibitor.[1]

5.1 Ligand Efficiency (LE) Calculation

When using this fragment, researchers must track the mass penalty.[1]

[1]

- Contribution: This fragment adds 12 heavy atoms.[1]
- Strategic Value: The Fluorine atom (MW ~19) adds minimal mass but blocks the chemically reactive ortho-position, potentially increasing metabolic half-life () without significantly penalizing Ligand Efficiency.[1]

References

- PubChem. (2025).[1][3] Compound Summary: **4-Chloro-2-fluoro-3-methoxybenzyl alcohol**. [1][4] National Library of Medicine.[1] Retrieved January 31, 2026, from [Link][1]

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Sources

- 1. 4 Chloro-2-methoxybenzyl alcohol | C₈H₉ClO₂ | CID 3549393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. angenechemical.com [angenechemical.com]
- 3. 3-氯-4-甲氧基苄醇 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. CAS 1323966-21-7 | 2607-7-10 | MDL MFCD19687181 | 4-Chloro-2-fluoro-3-methoxybenzyl alcohol | SynQuest Laboratories [synquestlabs.com]
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